molecular formula C12H16O2 B11960724 Methyl 2,3,5,6-tetramethylbenzoate CAS No. 22524-51-2

Methyl 2,3,5,6-tetramethylbenzoate

Cat. No.: B11960724
CAS No.: 22524-51-2
M. Wt: 192.25 g/mol
InChI Key: GMSOGDJHFPQOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C12H16O2 It is an ester derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups at the 2, 3, 5, and 6 positions, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acid groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Tetramethylterephthalic acid.

    Reduction: 2,3,5,6-tetramethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of esters with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,3,5,6-tetramethylbenzoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4,6-tetramethylbenzoate: Similar structure but with different methyl group positions.

    Methyl benzoate: Lacks the additional methyl groups on the benzene ring.

    Ethyl 2,3,5,6-tetramethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2,3,5,6-tetramethylbenzoate is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

22524-51-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2,3,5,6-tetramethylbenzoate

InChI

InChI=1S/C12H16O2/c1-7-6-8(2)10(4)11(9(7)3)12(13)14-5/h6H,1-5H3

InChI Key

GMSOGDJHFPQOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.